4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
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Overview
Description
4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of azatricyclo compounds, which are characterized by their multi-ring structures containing nitrogen atoms. The presence of multiple phenyl groups and the azatricyclo framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azatricyclo Core: The initial step involves the cyclization of appropriate precursors to form the azatricyclo core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Phenyl Groups: Subsequent steps involve the introduction of phenyl groups at specific positions on the azatricyclo core. This can be accomplished through Friedel-Crafts alkylation or acylation reactions using phenyl-containing reagents.
Final Modifications: The final steps may include additional modifications such as methylation or demethylation to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but lacks the phenyl groups present in 4-(2,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione.
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple phenyl groups and the azatricyclo framework contribute to its versatility in various scientific applications.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO3/c1-18-15-16-22(19(2)17-18)32-27(33)25-26(28(32)34)31(4)24(21-13-9-6-10-14-21)23(30(25,3)29(31)35)20-11-7-5-8-12-20/h5-17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSBSSYKPSCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C)C5=CC=CC=C5)C6=CC=CC=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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